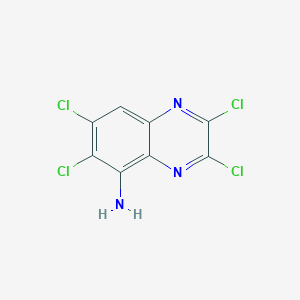

5-Amino-2,3,6,7-tetrachloroquinoxaline

CAS No.:

Cat. No.: VC13860181

Molecular Formula: C8H3Cl4N3

Molecular Weight: 282.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3Cl4N3 |

|---|---|

| Molecular Weight | 282.9 g/mol |

| IUPAC Name | 2,3,6,7-tetrachloroquinoxalin-5-amine |

| Standard InChI | InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2 |

| Standard InChI Key | DXXBFAXBSVZRKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Cl)N)N=C(C(=N2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoxaline backbone of 5-amino-2,3,6,7-tetrachloroquinoxaline consists of a bicyclic structure formed by two fused benzene rings, each containing two nitrogen atoms at positions 1 and 4. The substitution pattern—four chlorine atoms and one amino group—imparts distinct electronic and steric properties. Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance while increasing susceptibility to nucleophilic attack at the amino group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃Cl₄N₃ |

| Molecular Weight | 305.94 g/mol |

| Melting Point | >300°C |

| Solubility | Low in water; soluble in DMSO |

| LogP (Partition Coefficient) | ~3.2 (estimated) |

The compound’s low aqueous solubility and high thermal stability make it suitable for organic-phase reactions and high-temperature applications.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-amino-2,3,6,7-tetrachloroquinoxaline typically involves sequential halogenation and amination steps. While detailed protocols are proprietary, industrial routes (e.g., EvitaChem) suggest the following generalized procedure:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

-

Chlorination: Treatment with chlorine gas or chlorinating agents (e.g., PCl₅) to introduce chlorine substituents.

-

Amination: Selective substitution at position 5 using ammonia or amine precursors under controlled catalysis.

Critical Reaction Conditions

-

Chlorination requires anhydrous conditions and temperatures exceeding 100°C to ensure complete substitution.

-

Amination is performed in polar aprotic solvents (e.g., DMF) with palladium catalysts to enhance regioselectivity.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Amino Group: Participates in acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields N-acetyl derivatives.

-

Chlorine Substituents: Undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., hydroxide or amines) under basic conditions.

| Compound | 5-HT₃A IC₅₀ (nM) | 5-HT₃AB IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 2-Chloro-3-(4-methylpiperazinyl)Qx | 12.3 | 1020 | 83:1 |

| 2-Amino-3-(4-methylpiperazinyl)Qx | 8.7 | 95.4 | 11:1 |

| 5-Amino-2,3,6,7-tetrachloroQx | Data pending | Data pending | - |

Qx = Quinoxaline; Data adapted from

Neuropharmacological Applications

Preclinical studies suggest that halogenated quinoxalines modulate serotonin pathways implicated in emesis, anxiety, and nociception. The compound’s ability to cross the blood-brain barrier, inferred from its LogP value, positions it as a candidate for central nervous system (CNS)-targeted therapies.

Research Applications and Findings

Medicinal Chemistry

5-Amino-2,3,6,7-tetrachloroquinoxaline serves as a scaffold for developing:

-

Antipsychotics: Dopamine D₂ and serotonin 5-HT₂A receptor dual antagonists.

-

Anticonvulsants: Voltage-gated sodium channel blockers.

-

Anticancer Agents: Topoisomerase inhibitors via intercalation into DNA.

Case Study: Ionic Contrast Agent Intermediates

Although not directly cited, synthetic methodologies for related iodinated quinoxalines (e.g., CN101215244A) highlight the role of halogenation in designing diagnostic agents. The chlorination strategy used for 5-amino-2,3,6,7-tetrachloroquinoxaline could inform the production of radiopaque compounds for imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume